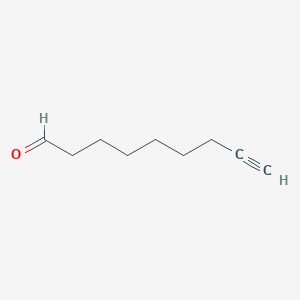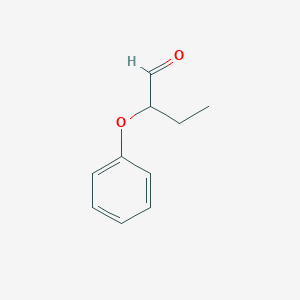![molecular formula C9H10N2S B14372968 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-16-9](/img/structure/B14372968.png)
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that contains a diazepine ring fused to a thiophene ring. This compound is part of the thienodiazepine class, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further processed to obtain the desired thienodiazepine structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist at gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This can lead to anxiolytic, sedative, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Bentazepam: Another thienodiazepine used for its anxiolytic effects.
Clotiazepam: A thienodiazepine with anxiolytic and anticonvulsant properties.
Uniqueness: 2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific substitution pattern and the presence of both methyl groups at positions 2 and 4. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Numéro CAS |
90070-16-9 |
|---|---|
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C9H10N2S/c1-6-3-7(2)11-9-5-12-4-8(9)10-6/h4-5H,3H2,1-2H3 |
Clé InChI |
LSQJPHAIZMBLTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CSC=C2N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


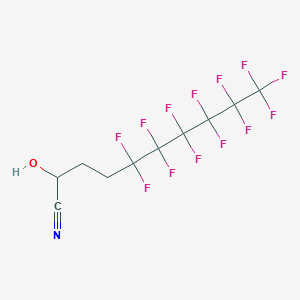
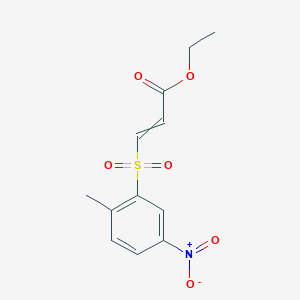


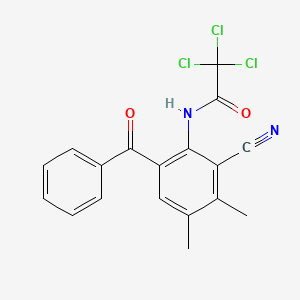
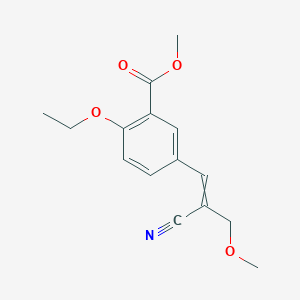
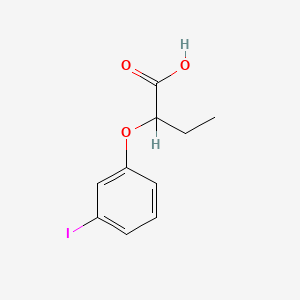
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
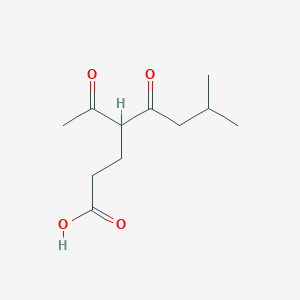

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
